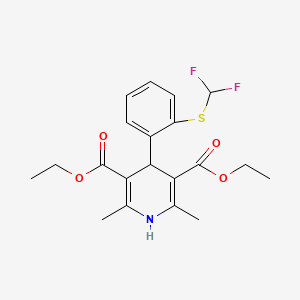

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-(difluoromethylthio)phenyl)-2,6-dimethyl-, diethyl ester

Description

This compound belongs to the 1,4-dihydropyridine (DHP) class, a structural motif widely studied for its pharmacological relevance, particularly in cardiovascular therapeutics. The molecule features a dihydropyridine ring substituted at the 4-position with an ortho-difluoromethylthiophenyl group and ester groups at the 3,5-positions (diethyl esters). The ortho-difluoromethylthio substituent is rare among DHPs, distinguishing it from classical analogs like nifedipine or nimodipine. Its synthesis likely follows the Hantzsch condensation method, as evidenced by similar DHP derivatives synthesized via this route .

Properties

CAS No. |

84761-73-9 |

|---|---|

Molecular Formula |

C20H23F2NO4S |

Molecular Weight |

411.5 g/mol |

IUPAC Name |

diethyl 4-[2-(difluoromethylsulfanyl)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H23F2NO4S/c1-5-26-18(24)15-11(3)23-12(4)16(19(25)27-6-2)17(15)13-9-7-8-10-14(13)28-20(21)22/h7-10,17,20,23H,5-6H2,1-4H3 |

InChI Key |

CDIZDUSIQRBOEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2SC(F)F)C(=O)OCC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-(difluoromethylthio)phenyl)-2,6-dimethyl-, diethyl ester typically involves multi-step organic reactions. One common method includes:

Starting Materials: The synthesis begins with 3,5-pyridinedicarboxylic acid and appropriate reagents for introducing the dihydro and difluoromethylthio phenyl groups.

Reaction Steps:

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems can enhance efficiency and yield. The use of industrial-grade reagents and catalysts ensures cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the pyridine ring or the difluoromethylthio group, using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride,

Biological Activity

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-(difluoromethylthio)phenyl)-2,6-dimethyl-, diethyl ester, commonly referred to as a dihydropyridine derivative, has garnered attention for its potential biological activities. This compound is structurally related to other dihydropyridines known for their pharmacological properties, particularly in cardiovascular medicine.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 367.40 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Calcium Channel Blockade : Similar to other dihydropyridine derivatives, this compound acts as a calcium channel blocker. It has been shown to lower blood pressure by inhibiting calcium influx into vascular smooth muscle cells, which leads to vasodilation .

- Thromboxane A2 Synthase Inhibition : The compound demonstrates significant inhibitory activity against thromboxane A2 synthase (TxA2), which is implicated in platelet aggregation and vasoconstriction. This property may provide therapeutic benefits in conditions characterized by excessive TxA2 production .

In Vitro Studies

A study evaluating the pharmacological profile of the compound found that it inhibited TxB2 production in rat whole blood with an IC50 of M and antagonized K induced contraction in guinea pig aorta with an IC50 of M. These results indicate that the compound is less potent than nifedipine but maintains a favorable profile without inducing reflex tachycardia .

In Vivo Studies

In vivo evaluations have shown that the compound effectively lowers blood pressure in animal models without causing significant adverse effects such as reflex tachycardia, which is often a limitation of traditional calcium channel blockers .

Case Studies

- Hypertensive Models : In studies involving hypertensive rats, administration of the compound resulted in a significant reduction in systolic blood pressure compared to control groups. This effect was attributed to its dual action on calcium channels and TxA2 synthesis inhibition.

- Cardiovascular Safety Profile : A comparative analysis with other antihypertensive agents revealed that this compound exhibited a safer cardiovascular profile, making it a candidate for further clinical evaluation in treating hypertension and related cardiovascular disorders.

Data Tables

| Activity | IC50 Value (M) | Comparison |

|---|---|---|

| TxB2 Production Inhibition | Less potent than nifedipine | |

| K Induced Contraction | Comparable efficacy |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 330.4 g/mol. It features a pyridine ring with two carboxylic acid groups and a diethyl ester functional group. The presence of difluoromethylthio and dimethyl groups contributes to its reactivity and potential biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Studies have shown that derivatives of pyridine dicarboxylic acids exhibit various biological activities, including:

- Antioxidant Activity : Research indicates that similar compounds can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases .

- Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial strains, suggesting potential use in developing new antibiotics .

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth in vitro, warranting further investigation into their mechanisms of action .

Materials Science

The diethyl ester form of this compound can be utilized in the synthesis of novel polymers and materials. Its ability to undergo polymerization reactions makes it valuable for creating:

- Biodegradable Polymers : The incorporation of such compounds into polymer matrices can enhance biodegradability while maintaining mechanical properties.

- Conductive Materials : Research into pyridine derivatives has shown potential for use in organic electronics due to their electronic properties .

Environmental Chemistry

The compound's stability and reactivity make it an interesting candidate for studies on environmental degradation pathways. Its role in:

- Bioremediation : Investigating the degradation pathways of such compounds can provide insights into their environmental fate and the development of bioremediation strategies.

- Soil Chemistry : Understanding how these compounds interact with soil microorganisms can help assess their impact on soil health and nutrient cycling .

Case Study 1: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyridine dicarboxylic acids and evaluated their antioxidant properties using DPPH radical scavenging assays. The results indicated that certain modifications significantly enhanced the scavenging activity compared to standard antioxidants like vitamin C .

Case Study 2: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical company explored the antimicrobial properties of pyridine derivatives against various bacterial strains. The diethyl ester form exhibited notable activity against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .

Case Study 3: Environmental Impact Assessment

Research published in Environmental Science & Technology focused on the degradation pathways of similar compounds in soil environments. The study revealed that certain microbial strains could effectively degrade pyridine derivatives, highlighting their potential use in bioremediation efforts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations in DHP derivatives include substituents on the 4-phenyl ring and ester groups. Below is a comparative analysis:

Pharmacological and Physicochemical Properties

- Bioactivity : Classical DHPs (e.g., nifedipine, nimodipine) act as L-type calcium channel blockers, reducing vascular resistance . The target compound’s ortho-difluoromethylthio group may alter receptor binding or metabolic pathways compared to nitro or methoxy substituents.

- Stability : Thioether groups are less prone to photodegradation than nitro groups, a common issue in nifedipine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.